N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-15-9-11(8-13-15)21(17,18)14-10-12(19-5-4-16)2-6-20-7-3-12/h8-9,14,16H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURJFYVOLXFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrazole ring and a sulfonamide moiety, which are known to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 337.5 g/mol.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, impacting various cellular pathways. The presence of the sulfonamide group is particularly notable for its role in enzyme inhibition, while the pyrazole structure contributes to its binding affinity with biological targets.
Enzyme Inhibition
Studies have shown that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the survival of the parasite responsible for human African trypanosomiasis (HAT). The compound demonstrated an IC50 value of 0.002 μM against TbNMT, indicating strong inhibitory potential .
Antiparasitic Activity
In addition to enzyme inhibition, this compound has shown promising antiparasitic activity. In mouse models, it was fully curative at doses as low as 12.5 mg/kg when administered over four days, demonstrating its efficacy in treating the hemolymphatic stage of HAT .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| DDD85646 | Pyrazole sulfonamide | Potent against TbNMT; limited CNS penetration |
| Thiophene derivatives | Various | Different reactivity; lacks the tetrahydrothiopyran moiety |
| 2-Aminothiophene derivatives | Various | Distinct biological activity; different functional groups |
The unique combination of functional groups in this compound contributes to its specific biological activities that are not present in other compounds .
Study on Trypanosomiasis
In a study focusing on HAT, researchers evaluated the efficacy of this compound in vivo. The results indicated that the compound not only inhibited TbNMT effectively but also showed low toxicity in host cells, making it a promising candidate for further development .
Mechanistic Studies
Additional mechanistic studies have highlighted how this compound interacts with target enzymes at the molecular level. It binds to active sites through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects .
Preparation Methods
Thiopyran Ring Formation
The tetrahydrothiopyran core can be synthesized through cyclization of a dithiol or mercapto alcohol precursor. For example, 4-mercaptotetrahydro-2H-thiopyran-4-ol may serve as a starting material, undergoing alkylation with 2-chloroethanol to introduce the 2-hydroxyethoxy group. This reaction typically employs a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C).
$$
\text{4-Mercaptotetrahydro-2H-thiopyran-4-ol} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-ol}
$$
Synthesis of 1-Methyl-1H-pyrazole-4-sulfonamide
Pyrazole Ring Construction
Pyrazole cores are commonly synthesized via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles. For 1-methylpyrazole, methylhydrazine reacts with a β-keto ester or acetylene derivative. A recent method involves palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization with hydrazines:
$$
\text{RC≡CH} + \text{CO} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{Pd catalyst}} \text{1-Methyl-1H-pyrazole}
$$
Sulfonation and Sulfonamide Formation
Sulfonation at the pyrazole 4-position is achieved using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane at 0–5°C. The resulting pyrazole-4-sulfonic acid is converted to the sulfonyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}_5 $$). Subsequent reaction with ammonia or an amine yields the sulfonamide.
$$
\text{1-Methyl-1H-pyrazole} \xrightarrow{\text{ClSO}3\text{H}} \text{1-Methyl-1H-pyrazole-4-sulfonic acid} \xrightarrow{\text{SOCl}2} \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride} \xrightarrow{\text{NH}_3} \text{1-Methyl-1H-pyrazole-4-sulfonamide}
$$
Coupling of Thiopyran and Pyrazole Components
The final step involves reacting the tetrahydrothiopyran-derived amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride. This sulfonylation reaction is typically conducted in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl:
$$
\text{NH}2\text{-Thiopyran intermediate} + \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$
Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine (2.5 equiv) | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 6–12 hours | |
| Yield | 75–90% |
Alternative Synthetic Routes
Oxidative Chlorination of Thiols
A green chemistry approach involves oxidizing a pyrazole thiol to the sulfonyl chloride using $$ \text{H}2\text{O}2 $$ and $$ \text{ZrCl}_4 $$, followed by amidation with the thiopyran amine. This method avoids hazardous chlorinating agents and achieves yields >90%:
$$
\text{1-Methyl-1H-pyrazole-4-thiol} \xrightarrow{\text{H}2\text{O}2/\text{ZrCl}4} \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride} \xrightarrow{\text{NH}2\text{-Thiopyran}} \text{Target Compound}
$$
Solid-Phase Synthesis
Immobilizing the thiopyran amine on a resin enables iterative sulfonylation and purification via filtration. This method, though less common for small molecules, is advantageous for high-throughput screening.
Challenges and Optimization
- Regioselectivity : Ensuring sulfonation occurs exclusively at the pyrazole 4-position requires careful control of reaction conditions (e.g., low temperatures, stoichiometric $$ \text{ClSO}_3\text{H} $$).
- Hydroxy Group Protection : The 2-hydroxyethoxy group may require protection (e.g., as a silyl ether) during sulfonylation to prevent side reactions.
- Stereochemistry : If the thiopyran ring contains chiral centers, asymmetric synthesis or resolution techniques (e.g., chiral chromatography) must be employed.
Analytical Characterization
Key spectroscopic data for the target compound include:
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) : δ 1.60–1.85 (m, 4H, thiopyran CH2), 3.10–3.30 (m, 2H, SCH2), 3.45 (s, 3H, NCH3), 3.70–3.90 (m, 4H, OCH2CH2O), 7.65 (s, 1H, pyrazole H).
- HRMS (ESI+) : m/z calc. for $$ \text{C}{12}\text{H}{21}\text{N}{3}\text{O}{4}\text{S}_{2} $$ [M+H]+: 336.1054; found: 336.1056.
Q & A
Basic: What are the critical steps in synthesizing N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Preparation of the tetrahydropyran-thiopyran core via cyclization of thiirane derivatives under acidic conditions.
- Step 2: Functionalization of the thiopyran ring with a 2-hydroxyethoxy group using nucleophilic substitution (e.g., SN2 with ethylene glycol derivatives) .
- Step 3: Sulfonamide coupling between the pyrazole sulfonyl chloride and the thiopyran intermediate. This requires anhydrous conditions and catalysts like triethylamine to drive the reaction .
- Step 4: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
Key Considerations:
- Control reaction temperature (<60°C) to avoid thiopyran ring decomposition .
- Monitor pH during sulfonamide coupling to prevent hydrolysis of the sulfonyl chloride intermediate .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Characterization employs a combination of spectroscopic and analytical methods:
| Technique | Parameters Analyzed | Example Data |
|---|---|---|
| 1H/13C NMR | Chemical shifts of thiopyran methylene (δ ~2.8–3.2 ppm), pyrazole protons (δ ~7.5–8.0 ppm) | Confirms substitution patterns . |
| HRMS | Exact mass (e.g., m/z 385.12 [M+H]+) | Validates molecular formula . |
| IR | Sulfonamide S=O stretching (1350–1150 cm⁻¹) | Confirms functional group integrity . |
- Purity Assessment: HPLC with C18 columns (≥98% purity, retention time ~12.3 min under isocratic conditions) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) arise from:
- Dynamic Effects: Conformational flexibility of the thiopyran ring may cause splitting in NMR. Use variable-temperature NMR to observe coalescence .
- Impurity Artifacts: Trace solvents (e.g., DMSO) can form adducts in HRMS. Perform solvent blank controls and compare with theoretical isotopic patterns .
- Tautomerism in Pyrazole: Investigate pH-dependent shifts via deuterated solvents (e.g., D2O exchange for -OH groups) .
Case Study:
In compound 59 (), a 6% yield discrepancy was traced to competing side reactions during amide coupling. Adjusting solvent polarity (from DCM to THF) improved selectivity .
Advanced: What strategies optimize yield in multi-step syntheses of this sulfonamide?
Answer:
Optimization requires systematic evaluation of:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling but may destabilize intermediates. Switch to dichloromethane for sterically hindered steps .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) accelerate thiopyran functionalization but may chelate with sulfonamides. Use milder bases like NaHCO₃ .
- Workflow Design: Intermediate purification (e.g., flash chromatography after Step 2) prevents carryover of reactive byproducts into later steps .
Data-Driven Example:
For compound 61 (), replacing HATU with EDCI in peptide coupling increased yield from 17% to 24% by reducing racemization .
Advanced: How can researchers design experiments to study this compound’s interaction with biological targets?
Answer:
Step 1: Target Identification
- Use molecular docking (e.g., AutoDock Vina) to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) .
- Validate with SPR (surface plasmon resonance) for binding kinetics (KD < 10 µM suggests therapeutic potential) .
Step 2: Functional Assays
- Enzyme Inhibition: Monitor CO₂ hydration rates (for carbonic anhydrase) with and without the compound .
- Cellular Uptake: Radiolabel the thiopyran ring (³⁵S) and quantify intracellular accumulation via scintillation counting .
Step 3: Data Analysis
- Compare IC₅₀ values with structurally similar compounds (e.g., ’s pyrazole derivatives) to establish SAR .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Thermal Stability: Decomposition occurs above 60°C; store at -20°C in amber vials .
- pH Sensitivity: Sulfonamide bonds hydrolyze in strong acids/bases (pH <2 or >10). Use neutral buffers (PBS, pH 7.4) for biological assays .
- Light Sensitivity: Thiopyran rings may undergo photodegradation. Conduct reactions under inert gas (N₂/Ar) and avoid UV light .
Advanced: How to address low reproducibility in biological activity assays?
Answer:
- Source Variation: Ensure consistent compound purity (HPLC ≥98%) and confirm polymorphic forms via PXRD .
- Assay Conditions: Standardize cell passage numbers (≤20 for mammalian cells) and serum-free media during treatment .
- Positive Controls: Include known sulfonamide inhibitors (e.g., acetazolamide) to calibrate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
